molecular formula C17H15Cl2NO3S B15174847 2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one CAS No. 921611-13-4

2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one

Cat. No.: B15174847
CAS No.: 921611-13-4
M. Wt: 384.3 g/mol
InChI Key: GRDSVEHEPRVHLQ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is a substituted thiazolidinone derivative featuring a 3,4-dichlorophenyl group at position 2 and a 2-methoxyphenylmethoxy substituent at position 2. The thiazolidinone core (a five-membered ring containing nitrogen and sulfur) is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antiviral, antifungal, and anti-inflammatory properties . The electron-withdrawing chlorine atoms on the phenyl ring and the electron-donating methoxy group in the benzyloxy moiety likely modulate the compound’s electronic properties, influencing its reactivity and interactions with biological targets.

Properties

CAS No.

921611-13-4

Molecular Formula

C17H15Cl2NO3S

Molecular Weight

384.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15Cl2NO3S/c1-22-15-5-3-2-4-12(15)9-23-20-16(21)10-24-17(20)11-6-7-13(18)14(19)8-11/h2-8,17H,9-10H2,1H3

InChI Key

GRDSVEHEPRVHLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CON2C(SCC2=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dichlorobenzaldehyde with 2-methoxybenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. The reaction conditions usually involve refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Positional Isomers of Methoxy Groups

  • 2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one This compound differs only in the position of the methoxy group on the benzyloxy substituent (4-methoxy vs. 2-methoxy).

Dichlorophenyl Positional Isomers

  • 2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one
    Here, the dichlorophenyl group is substituted at positions 2 and 4 instead of 3 and 3. The compound also incorporates a 1,3,4-thiadiazole ring linked to a 4-methoxyphenyl group. This structural variation confers fungicidal and herbicidal activities, as demonstrated in studies (EC₅₀ values for antifungal activity: 0.05–0.2 mM) . The thiadiazole moiety may enhance hydrogen bonding or hydrophobic interactions with target proteins compared to the benzyloxy group in the target compound.

Functional Group Modifications

Thioxo vs. Oxo Derivatives

  • 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one Replacing the oxo group at position 4 with a thioxo (C=S) group increases electron delocalization and alters hydrogen-bonding capacity. Crystallographic studies show that the thioxo group induces a planar conformation in the thiazolidinone ring, which may enhance stacking interactions with aromatic residues in enzymes .

Hybrid Structures with Additional Heterocycles

  • 5-((3-Chloro-4-[(4-fluorobenzyl)oxy]phenyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one This derivative introduces a fluorinated benzyloxy group and a methylene linker, increasing lipophilicity and metabolic stability. The compound’s molar mass (407.91 g/mol) and logP value (~3.5) suggest improved membrane permeability compared to non-fluorinated analogues .

Key Research Findings

  • Substituent Position Matters : The position of chlorine and methoxy groups significantly impacts biological activity. For example, 2,4-dichloro substitution enhances antifungal activity, while 3,4-dichloro substitution may favor antiviral targeting .
  • Heterocycle Integration : Thiadiazole-containing derivatives exhibit broader pesticidal activities compared to benzyloxy-substituted analogues, likely due to increased polarity and binding versatility .
  • Fluorine and Thioxo Modifications : Fluorinated derivatives show improved pharmacokinetic profiles, while thioxo groups enhance conformational rigidity, critical for target engagement .

Biological Activity

The compound 2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which is recognized for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, antioxidant, and other pharmacological effects, supported by recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H18Cl2N2O3S
  • Molecular Weight : 384.3 g/mol

The structure of this compound includes a thiazolidinone core with dichlorophenyl and methoxyphenyl substituents, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound showed an IC50 value of approximately 1 μM, indicating strong anticancer activity compared to standard drugs like Doxorubicin (IC50 = 0.5 μM) .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups (like Cl) at specific positions enhances the anticancer properties. The SAR analysis indicates that modifications in the thiazolidinone scaffold can lead to improved efficacy against cancer cells .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

  • Bacterial Strains : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that compounds with halogen substitutions exhibit increased antimicrobial potency .
  • Fungal Strains : Effective against common fungal pathogens such as Aspergillus niger .

Antioxidant Activity

Antioxidant potential is another significant aspect of this compound:

  • DPPH Radical Scavenging Activity : The compound exhibited a strong ability to scavenge free radicals, with an IC50 value of 8.90 μg/mL, highlighting its potential as an antioxidant agent .

Summary of Biological Activities

Activity Type Effectiveness IC50/Other Metrics
AnticancerHighIC50 = 1 μM (MCF-7)
AntimicrobialModerate to HighMIC varies by strain
AntioxidantSignificantIC50 = 8.90 μg/mL

Case Studies and Research Findings

  • Anticancer Study : A study conducted on various thiazolidinone derivatives demonstrated that those with para-substituted halogens significantly inhibited MCF-7 cell proliferation .
  • Antimicrobial Study : Another research highlighted the effectiveness of thiazolidinone derivatives in inhibiting biofilm formation in Pseudomonas aeruginosa, with reductions above 50% observed at specific concentrations .
  • Zebrafish Model : A toxicological assessment using zebrafish indicated potential degenerative effects on testicular tissue when exposed to certain concentrations of thiazolidinones, emphasizing the need for careful evaluation in therapeutic applications .

Q & A

Q. What synthetic methodologies are established for preparing 2-(3,4-dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one?

The synthesis of thiazolidinone derivatives typically involves multi-step reactions, including:

  • Condensation : Reacting 3,4-dichloroaniline with a carbonyl source (e.g., thioglycolic acid) to form the thiazolidinone core.
  • Functionalization : Introducing the 2-methoxyphenylmethoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions .
  • Purification : Recrystallization from ethanol or acetonitrile to achieve >95% purity, verified by HPLC .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction is the gold standard for structural elucidation:

  • Data Collection : Crystals grown via slow evaporation (e.g., ethanol/dichloromethane mixture) are analyzed at 298 K with Mo Kα radiation (λ = 0.71073 Å) .
  • Key Parameters : Triclinic system (space group P1), with lattice constants a = 7.131 Å, b = 8.154 Å, c = 16.671 Å, and angles α = 93.19°, β = 96.43°, γ = 105.89° .
  • Torsion Angles : Critical dihedral angles (e.g., C11–S2–C12–N3 = 17.6°) reveal steric effects influencing molecular planarity and reactivity .

Q. What preliminary biological activities are reported for this compound?

Thiazolidinone derivatives exhibit:

  • Fungicidal Activity : Inhibition of Fusarium spp. (EC₅₀ = 12–18 µM) via disruption of ergosterol biosynthesis .
  • Herbicidal Effects : Reduction in Amaranthus growth by 60–70% at 100 ppm, linked to auxin mimicry .
  • Insecticidal Potential : Mortality rates >80% in Spodoptera litura larvae at 50 ppm, possibly through acetylcholinesterase inhibition .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from variations in:

  • Assay Conditions : pH (e.g., 5.5 vs. 7.4) alters compound ionization, affecting membrane permeability .
  • Structural Analogs : Compare activity of 3,4-dichlorophenyl vs. 2,4-dichlorophenyl derivatives to isolate electronic effects .
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across replicates .

Q. What computational methods predict the compound’s reactivity and environmental fate?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV) to predict nucleophilic/electrophilic sites .
  • Environmental Persistence : Use EPI Suite to estimate biodegradation half-life (t₁/₂ ≈ 120 days) and bioaccumulation potential (log Kow = 3.8) .
  • Metabolic Pathways : CYP450 docking simulations (e.g., AutoDock Vina) identify primary oxidation sites (e.g., methoxy groups) .

Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl): Enhance fungicidal activity by increasing electrophilicity .
    • Methoxy Positioning : 2-Methoxy (vs. 4-methoxy) improves herbicidal activity due to steric hindrance reduction .
  • Bioisosteric Replacement : Replace thiazolidinone with oxazolidinone to assess resistance mechanisms .

Q. What methodologies assess the compound’s ecological impact and degradation pathways?

  • Microcosm Studies : Incubate soil/water systems (25°C, pH 7) and monitor degradation via LC-MS/MS, identifying metabolites like dichlorophenolic intermediates .
  • Ecotoxicology : Acute toxicity tests on Daphnia magna (LC₅₀ = 5.2 mg/L) and Aliivibrio fischeri (EC₅₀ = 8.7 mg/L) .
  • Photolysis : UV-Vis irradiation (λ = 254 nm) reveals photodegradation half-life of 48 hours, with pseudo-first-order kinetics (R² > 0.98) .

Methodological Notes

  • X-ray Crystallography : Refinement with SHELXL-97 (R factor = 0.068) ensures structural accuracy .
  • Biological Assays : Include positive controls (e.g., ketoconazole for antifungal tests) and solvent controls (DMSO < 1% v/v) .
  • Data Reproducibility : Report mean ± SEM (n ≥ 3) and raw data deposition in repositories like Zenodo .

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